1-(2-Chlorophenyl)pyrrolidin-3-amine
Overview
Description
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular weight of 196.68 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-(2-Chlorophenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrrolidin-3-amine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations provide insights into the electronic structure of the compound .Chemical Reactions Analysis
Pyrrolidines, including “1-(2-Chlorophenyl)pyrrolidin-3-amine”, are known to undergo various chemical reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile due to the presence of a lone pair of electrons .Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 196.68 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pyrrole and Pyrrolidine Derivatives in Chemical Synthesis
Pyrrolidine derivatives, including compounds similar to "1-(2-Chlorophenyl)pyrrolidin-3-amine," are foundational structures in the synthesis of biologically significant molecules. Pyrrolidines serve as key intermediates in producing a variety of functional derivatives, such as hydroxypyrroles, ketones, acids, and esters. Their utility extends to forming polypyrroles, which are known for their electrical conductivity and stability, making them useful in material science applications. Pyrrolidinones, non-aromatic cyclic amides derived from pyrrolidines, find extensive use as intermediates, wetting agents, and solvents with relatively low toxicity, showcasing the chemical versatility and practical significance of pyrrolidine derivatives in synthetic chemistry (Anderson & Liu, 2000).
Catalytic Applications and Coordination Chemistry
Pyrrolidine derivatives have been employed in catalysis and coordination chemistry, demonstrating their versatility in creating complex molecular structures. For instance, complexes involving pyrrolidine moieties have been synthesized and characterized, providing insights into their potential applications in catalysis and materials science. The study of such complexes enriches our understanding of the interactions at play in coordination compounds, which can be pivotal for designing new catalysts and materials (Amirnasr et al., 2001).
Safety And Hazards
The safety data sheet for a similar compound, “[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol”, indicates that it is classified as a danger under the GHS classification, with hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKUCKYAJKAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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